molecular formula C8H9NO4S B13466056 2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid

2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13466056
M. Wt: 215.23 g/mol
InChI Key: YPJIOYFZYVTKSO-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid is an organic compound that features a unique combination of a dioxane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 1,4-dioxane with thiazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the dioxane ring or the carboxylic acid group .

Scientific Research Applications

2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dioxan-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of a dioxane ring and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-(1,4-dioxan-2-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c10-8(11)6-3-9-7(14-6)5-4-12-1-2-13-5/h3,5H,1-2,4H2,(H,10,11)

InChI Key

YPJIOYFZYVTKSO-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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